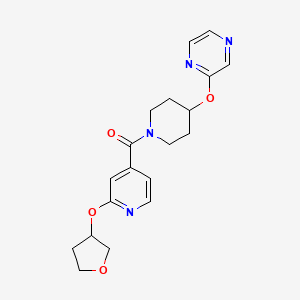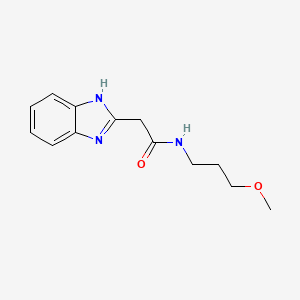
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical with diverse applications in scientific research. It holds potential for drug discovery due to its unique structure and properties. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Scientific Research Applications
Chemical Synthesis and Mechanistic Studies
Compounds with similar structural motifs to (4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone have been subjects of chemical synthesis and mechanistic studies. For instance, research on the synthesis and reactions of pyrazinone derivatives highlights the versatility of these structures in chemical transformations, leading to novel pyrrolidines and piperidines with potential biological activities (Rogiers et al., 2003). These synthetic pathways often involve cyclization reactions, showcasing the compound's utility in generating complex heterocyclic frameworks, which are prevalent in many biologically active molecules.
Antimicrobial and Antimycobacterial Activity
Several studies have focused on the antimicrobial and antimycobacterial activities of compounds with pyridine and pyrazinone cores, suggesting that molecules similar to the queried compound might possess similar properties. For example, derivatives of nicotinic acid hydrazide exhibited significant antimycobacterial activity, indicating the potential for these structures in designing new antimicrobial agents (R.V.Sidhaye et al., 2011). Such studies underscore the relevance of these chemical scaffolds in pharmaceutical research, particularly in the search for new treatments against resistant bacterial strains.
Anticancer Evaluation
Compounds with oxirane and methanone groups have been prepared and evaluated for their anticancer activities. A study on the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reactions with various nucleophiles demonstrated the potential for these molecules in developing anticancer agents (Gouhar & Raafat, 2015). This research highlights the interest in exploring the biological activities of compounds featuring oxirane and methanone functionalities, potentially including antitumor properties.
Drug Metabolism and Pharmacokinetic Modeling
The study of drug metabolites and their pharmacokinetics is crucial for understanding the safety and efficacy of pharmaceutical compounds. For example, research on the metabolites of a serotonin-4 receptor partial agonist provided insights into the metabolite/parent drug ratios in humans, highlighting the importance of such studies in drug development (Obach et al., 2018). Although the specific compound was not addressed, this research area is relevant for any new chemical entity being considered for therapeutic use.
Future Directions
This compound holds potential for drug discovery due to its unique structure and properties, making it a promising candidate for further investigation. A related compound was found to be suitable for further development based on the molecular interactions of the derivatised conjugates in docking studies .
properties
IUPAC Name |
[2-(oxolan-3-yloxy)pyridin-4-yl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c24-19(14-1-5-21-17(11-14)27-16-4-10-25-13-16)23-8-2-15(3-9-23)26-18-12-20-6-7-22-18/h1,5-7,11-12,15-16H,2-4,8-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFSCWGIZHZTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=NC=C3)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2748503.png)
![3-(tert-butyl)-1-isopentyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748504.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2748507.png)



![1-Oxaspiro[4.5]decan-4-amine](/img/structure/B2748512.png)

![Tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2748518.png)
![1-Methyl-3-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2748520.png)
![N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2748521.png)

![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2748525.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2748526.png)